Cas no 3702-15-6 (1-Isobutyl-4-methyl-1H-pyrazol-5-amine)

1-Isobutyl-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative with a substituted isobutyl group at the 1-position and a methyl group at the 4-position, featuring an amine functional group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization and potential biological activity. Its well-defined molecular structure ensures consistency in synthetic applications, making it a valuable intermediate for the development of novel heterocyclic compounds. The presence of the amine group enhances reactivity, facilitating its use in nucleophilic substitution and condensation reactions. Suitable for controlled laboratory use, it is typically handled under inert conditions to preserve stability.
1-Isobutyl-4-methyl-1H-pyrazol-5-amine structure
3702-15-6 structure
Product Name:1-Isobutyl-4-methyl-1H-pyrazol-5-amine
CAS No:3702-15-6
MF:C8H15N3
MW:153.224801301956
MDL:MFCD13857375
CID:875592
Update Time:2026-04-29

1-Isobutyl-4-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
    • 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride
    • 4-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine
    • 2-ISOBUTYL-4-METHYL-2H-PYRAZOL-3-YLAMINE
    • MDL: MFCD13857375
    • Inchi: InChI=1S/C8H15N3/c1-6(2)5-11-8(9)7(3)4-10-11/h4,6H,5,9H2,1-3H3
    • InChI Key: VGNLOSPYMNAZTA-UHFFFAOYSA-N
    • SMILES: CC(C)CN1C(=C(C)C=N1)N

Computed Properties

  • Exact Mass: 153.12700
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.07
  • Boiling Point: 270.9°C at 760 mmHg
  • Flash Point: 117.6°C
  • Refractive Index: 1.548
  • PSA: 43.84000
  • LogP: 2.01090

1-Isobutyl-4-methyl-1H-pyrazol-5-amine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT

1-Isobutyl-4-methyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Isobutyl-4-methyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3702-15-6)1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Order Number:A874216
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:42
Price ($):192.0
Email:sales@amadischem.com

Additional information on 1-Isobutyl-4-methyl-1H-pyrazol-5-amine

Research Briefing on 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS: 3702-15-6) in Chemical Biology and Pharmaceutical Applications

1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS: 3702-15-6) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been explored for its pharmacological properties, including its role as a building block for more complex bioactive molecules. Recent studies have highlighted its utility in the synthesis of novel therapeutic agents targeting various diseases, making it a compound of interest for researchers in the field.

The chemical structure of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine features a pyrazole core substituted with an isobutyl group at the 1-position and a methyl group at the 4-position, along with an amine functional group at the 5-position. This arrangement provides a versatile scaffold for further chemical modifications, enabling the development of derivatives with tailored biological activities. The CAS number 3702-15-6 serves as a unique identifier for this compound in chemical databases, facilitating its retrieval and study in academic and industrial research.

Recent research has focused on the synthesis and optimization of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine derivatives to enhance their pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the development of kinase inhibitors. The study utilized computational modeling and high-throughput screening to identify derivatives with improved binding affinities for target kinases, showcasing the compound's potential in oncology drug development.

In addition to its role in kinase inhibition, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine has been investigated for its anti-inflammatory and antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel pyrazole-amine hybrids derived from this compound, which exhibited significant activity against Gram-positive bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its promise as a lead structure for new antibiotics.

The pharmacokinetic and toxicological profiles of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine have also been subjects of recent investigation. A preclinical study conducted in 2023 evaluated the compound's metabolic stability and toxicity in vitro, revealing favorable properties such as moderate hepatic clearance and low cytotoxicity. These findings support its further development as a drug candidate, although additional in vivo studies are needed to fully assess its safety and efficacy.

In conclusion, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS: 3702-15-6) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility, combined with recent advancements in derivative synthesis and biological evaluation, underscores its potential for contributing to the development of novel therapeutic agents. Future research should focus on expanding its applications, optimizing its pharmacological properties, and advancing its preclinical development to harness its full therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3702-15-6)1-Isobutyl-4-methyl-1H-pyrazol-5-amine
A874216
Purity:99%
Quantity:5g
Price ($):192.0
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